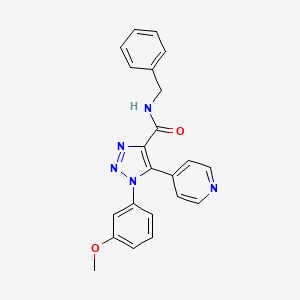

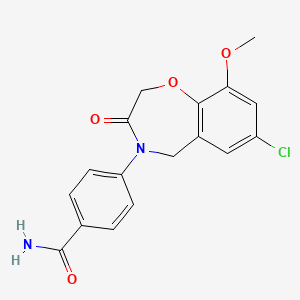

![molecular formula C13H14N4OS B6491207 N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide CAS No. 1358205-84-1](/img/structure/B6491207.png)

N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide” is a complex organic molecule that contains a pyrrolidine ring, a pyrimidine ring, and a thiophene ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including ring-opening reactions, substitutions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine derivatives are known to have diverse physicochemical parameters .Applications De Recherche Scientifique

N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide has been widely studied for its potential applications in medicinal chemistry and drug discovery. This compound has been found to have anti-cancer, anti-inflammatory, and anti-microbial effects, and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease. This compound has also been studied for its potential use in the development of new treatments for other diseases, such as diabetes, cardiovascular disease, and obesity.

Mécanisme D'action

Target of Action

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been known to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

This can result in a variety of downstream effects, depending on the specific target and the context in which the interaction occurs .

Biochemical Pathways

Given the known targets of similar compounds, it is likely that this compound affects pathways related to the activity of the vanilloid receptor 1, the insulin-like growth factor 1 receptor, and the enzymes it is known to inhibit .

Result of Action

Based on the known actions of similar compounds, it can be inferred that this compound likely has a variety of effects at the molecular and cellular level, depending on its specific targets and the context in which it is acting .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide . These factors could include the pH of the environment, the presence of other molecules, temperature, and more.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide in lab experiments include its high purity and low toxicity. This compound is also relatively easy to synthesize, and can be synthesized using a variety of methods. The main limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Orientations Futures

The potential future directions for N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide include further research into its mechanism of action and its potential applications in the treatment of various diseases. In addition, further research into the synthesis of this compound and its potential use in drug delivery systems could lead to the development of more efficient and effective treatments for a variety of diseases. Furthermore, research into the use of this compound in the development of new materials, such as polymers and nanomaterials, could lead to the development of novel materials with a variety of potential applications.

Méthodes De Synthèse

N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide can be synthesized in a variety of ways, including the use of a Grignard reaction, a palladium-catalyzed Suzuki–Miyaura reaction, and the use of a microwave-assisted synthesis. The Grignard reaction is the most commonly used method for the synthesis of this compound, as it is relatively simple and efficient. The palladium-catalyzed Suzuki–Miyaura reaction is a more complex method, but it can be used to synthesize this compound with higher yields and higher purity. The microwave-assisted synthesis method is a newer technique that has been used to synthesize this compound with higher yields and shorter reaction times.

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c18-12(11-4-3-7-19-11)16-10-8-14-13(15-9-10)17-5-1-2-6-17/h3-4,7-9H,1-2,5-6H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYKPIBXBRDVSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

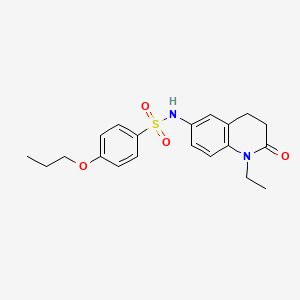

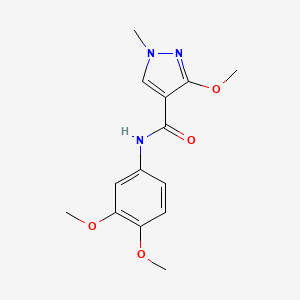

![ethyl 1-(4-fluorophenyl)-6-oxo-4-{[(pyridin-4-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6491131.png)

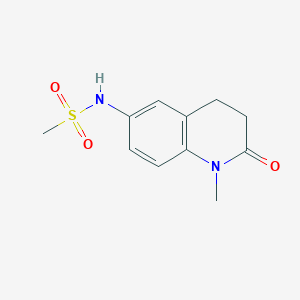

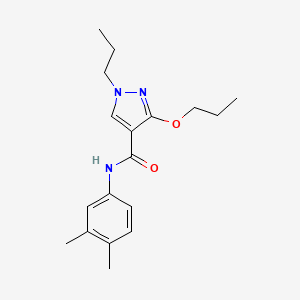

![N-benzyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B6491141.png)

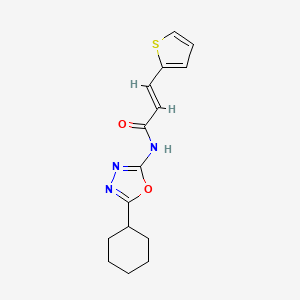

![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6491185.png)

![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B6491193.png)

![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-(4-methylphenyl)acetamide](/img/structure/B6491200.png)

![N-(3-acetamidophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6491229.png)

![3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6491231.png)